2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic heterocyclic core fused with a pyrazole and pyrimidine ring. The 5-position is functionalized with an N-(2-(trifluoromethyl)phenyl)acetamide moiety, contributing to electronic effects (via the trifluoromethyl group) and hydrogen-bonding interactions.
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O2/c1-13-7-8-15(9-14(13)2)30-20-16(10-27-30)21(32)29(12-26-20)11-19(31)28-18-6-4-3-5-17(18)22(23,24)25/h3-10,12H,11H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOPXQAOUJFVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, their substituents, and physicochemical properties derived from the evidence:
Key Structural and Functional Differences:
Core Modifications :
- The 3,4-dimethylphenyl group in the target compound provides greater steric hindrance and lipophilicity compared to the 4-fluorophenyl in ’s analog. This may enhance membrane permeability but reduce aqueous solubility .
- Methylthio (Example 41) and methyl (Example 33) substituents on the pyrazolo[3,4-d]pyrimidine core alter electronic properties, with methylthio increasing nucleophilic reactivity .
Acetamide Variations: The N-(2-(trifluoromethyl)phenyl) group is conserved in the target compound and ’s analog, suggesting critical roles in target binding via π-π stacking or hydrophobic interactions.
Physicochemical Properties: Higher melting points (e.g., 302–304°C in Example 83) correlate with rigid chromenone scaffolds, while lower values (102–105°C in Example 41) suggest conformational flexibility or weaker crystal packing .
Q & A
Basic: What synthetic strategies are recommended to optimize the yield and purity of this compound?
Methodological Answer:
Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity for cyclization steps, while ethanol aids in recrystallization .
- Catalysts : Triethylamine or DMAP improves acylation efficiency during acetamide formation .
- Temperature Control : Maintaining 60–80°C during pyrazolo[3,4-d]pyrimidine core synthesis minimizes side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .
Basic: Which analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions and aromatic proton environments .
- X-ray Crystallography : Resolves bond angles and torsional strain in the pyrazolo-pyrimidine core .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., m/z 431.35 for CHFNO) .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
Methodological Answer:
- Substituent Variation : Systematically replace the 3,4-dimethylphenyl or trifluoromethylphenyl groups with electron-withdrawing/donating analogs (e.g., chloro, methoxy) .
- Computational Docking : Use AutoDock Vina to predict binding affinities to kinases (e.g., EGFR, VEGFR2) and prioritize syntheses .
- In Vitro Assays : Compare IC values across modified analogs in kinase inhibition assays .
Advanced: What experimental approaches resolve contradictions in reported biological activity data?
Methodological Answer:
- Batch Reproducibility : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability in potency .
- Solubility Profiling : Use DLS (Dynamic Light Scattering) to assess aggregation in PBS, which may artificially lower IC values .
- Target Validation : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (Cellular Thermal Shift Assay) .
Advanced: How can computational modeling predict metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction : Use Schrödinger’s QikProp to estimate CYP450 inhibition, logP (e.g., predicted logP = 3.2), and hERG liability .
- Metabolite Identification : Run in silico metabolism simulations (e.g., GLORYx) to flag labile sites (e.g., oxidation at the pyrimidine core) .
- MD Simulations : Analyze binding mode stability in explicit solvent (e.g., GROMACS) over 100 ns to prioritize analogs with durable target interactions .
Advanced: What in vivo models are suitable for evaluating antitumor efficacy?
Methodological Answer:
- Xenograft Models : Subcutaneous implantation of HCT-116 (colon) or A549 (lung) tumors in nude mice, with dosing at 50 mg/kg (oral, q.d.) .
- PK/PD Analysis : Measure plasma half-life (LC-MS/MS) and tumor phosphorylated kinase levels (Western blot) to correlate exposure and efficacy .
- Toxicity Screening : Monitor ALT/AST levels and body weight weekly to assess hepatotoxicity .
Advanced: How to address formulation challenges for in vivo studies?
Methodological Answer:
- Solubility Enhancement : Use β-cyclodextrin complexes or nanoemulsions (e.g., 10% Labrasol) to achieve >1 mg/mL solubility .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .
Advanced: What mechanistic studies elucidate its mode of action?
Methodological Answer:
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- RNA Sequencing : Compare transcriptomes of treated vs. untreated cancer cells to uncover signaling pathway modulation (e.g., MAPK, PI3K-AKT) .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- CETSA : Heat-shock treated cells (45–65°C) and quantify soluble target via Western blot .
- NanoBRET™ : Track real-time target binding in live cells using a NanoLuc-tagged kinase .
Advanced: What regulatory considerations apply to preclinical development?
Methodological Answer:
- Impurity Profiling : Identify genotoxic impurities (e.g., alkylating agents) per ICH M7 guidelines using LC-HRMS .
- Dose-Ranging Studies : Establish NOAEL (No Observed Adverse Effect Level) in 14-day rat toxicity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
